molecular formula C12H9F5O3 B13631705 3,3-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid

3,3-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13631705
M. Wt: 296.19 g/mol
InChI Key: DECPCBXOJYGZSI-UHFFFAOYSA-N
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Description

3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is a fluorinated organic compound known for its unique structural features and potential applications in various fields of science and industry. The presence of multiple fluorine atoms in its structure imparts distinct chemical and physical properties, making it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a difluorocyclobutane derivative is formed through the reaction of a suitable diene with a difluorocarbene source. The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethoxy-substituted aryl halide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .

Scientific Research Applications

3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • 3,3-difluoro-1-(trifluoromethoxy)cyclobutane-1-carboxylic acid
  • 3,3-difluoro-1-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid

Uniqueness

3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct chemical properties.

Properties

Molecular Formula

C12H9F5O3

Molecular Weight

296.19 g/mol

IUPAC Name

3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H9F5O3/c13-11(14)5-10(6-11,9(18)19)7-1-3-8(4-2-7)20-12(15,16)17/h1-4H,5-6H2,(H,18,19)

InChI Key

DECPCBXOJYGZSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

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